REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([OH:12])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[C:15]([O:19]C)(=[O:18])[CH:16]=[CH2:17]>CCOCC>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([O:12][CH2:17][CH2:16][C:15]([OH:19])=[O:18])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
940 μL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed until effervescence
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
before being washed with H2O (10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The Et2O solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
EtOAc (15 mL) was added
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
ADDITION
|
Details
|
more EtOAc (15 mL) was added
|
Type
|
CUSTOM
|
Details
|
before being evaporated off again
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (3 mL)
|
Type
|
ADDITION
|
Details
|
before being treated with 2 M NaOH (2.0 mL)
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the MeOH was removed
|
Type
|
ADDITION
|
Details
|
H2O (12 mL) and Et2O (10 mL) were added
|
Type
|
EXTRACTION
|
Details
|
The Et2O layer was extracted further with H2O (8 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with EtOAc (50+40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration, solvent evaporation and column chromatography (IH-EtOAc, 1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |